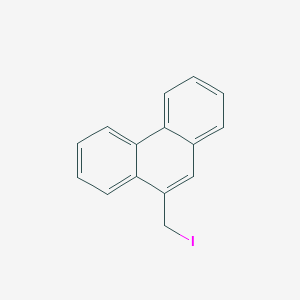

9-(Iodomethyl)phenanthrene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(iodomethyl)phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYORWVCEFBSLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376677 | |

| Record name | 9-(iodomethyl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117929-44-9 | |

| Record name | 9-(iodomethyl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 9 Iodomethyl Phenanthrene

Nucleophilic Substitution Reactions at the Iodomethyl Group

The presence of an iodomethyl group at the 9-position of the phenanthrene (B1679779) ring system renders the molecule susceptible to nucleophilic substitution reactions. The carbon-iodine bond is relatively weak and polarized, making the methylene (B1212753) carbon an electrophilic center that readily reacts with a variety of nucleophiles.

Pathways for Introduction of Various Functional Moieties

The iodomethyl group serves as a versatile handle for the introduction of diverse functional groups onto the phenanthrene scaffold. This is typically achieved through SN2-type reactions where a nucleophile displaces the iodide ion. transformationtutoring.com For instance, reaction with amines or substituted piperidines can lead to the formation of aminomethylphenanthrene derivatives. nih.gov Similarly, alkoxides can be employed to synthesize the corresponding ether-linked phenanthrenes. The Williamson ether synthesis, for example, involves the reaction of 9-(iodomethyl)phenanthrene with alcohols in the presence of a base. acs.org

The versatility of this approach allows for the synthesis of a wide array of phenanthrene derivatives with tailored electronic and steric properties. acs.org This has been instrumental in the preparation of precursors for more complex molecules, including those with potential biological activity. nih.govmdpi.com

Formation of 9-Substituted Phenanthrene Derivatives

The displacement of the iodide from this compound is a common strategy for creating new carbon-carbon and carbon-heteroatom bonds at the 9-position. For example, reaction with cyanide ions provides a route to 9-(cyanomethyl)phenanthrene, which can be further elaborated. acs.org

A notable application of this reactivity is in the synthesis of phenanthrene-based analogues of biologically active compounds. For instance, various substituted piperidines have been successfully coupled to the phenanthrene core via nucleophilic displacement of a leaving group on the methyl substituent at the 9-position, leading to new classes of potential therapeutic agents. nih.gov The general scheme for such a reaction involves stirring 9-(bromomethyl)phenanthrene (B8721426) (a related halide) with the desired piperidine (B6355638) and a base like triethylamine (B128534) (TEA) in a solvent such as dimethylformamide (DMF). nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions with 9-(Halomethyl)phenanthrenes

| Starting Material | Nucleophile | Product |

| 9-(Bromomethyl)phenanthrene | Substituted Piperidine | 9-(Piperidinomethyl)phenanthrene derivative |

| This compound | Cinnamyl Alcohol | 9-(Cinnamyloxymethyl)phenanthrene |

Electrophilic Aromatic Substitution on the Phenanthrene Core

The phenanthrene ring system is susceptible to electrophilic attack, and the position of this attack is influenced by both the inherent reactivity of the phenanthrene core and the directing effects of existing substituents.

Regioselectivity and Site Preference on the Phenanthrene Ring

In unsubstituted phenanthrene, the 9 and 10 positions are the most reactive towards electrophiles. slideshare.netvpscience.org This preference is attributed to the formation of the most stable carbocation intermediate (arenium ion) upon electrophilic attack at these positions, where the positive charge can be delocalized over two benzene (B151609) rings. slideshare.net However, the presence of a substituent, such as the iodomethyl group at the 9-position, can alter this regioselectivity.

For benzo[c]phenanthrene (B127203), a related polycyclic aromatic hydrocarbon, electrophilic substitution preferentially occurs at the 5-position. nih.govrsc.org The reactivity of each position in benzo[c]phenanthrene is generally higher than the corresponding position in phenanthrene. rsc.org

Electronic and Steric Influence of the Iodomethyl Substituent on Aromatic Reactivity

The iodomethyl group at the C9 position is expected to influence the regioselectivity of electrophilic aromatic substitution on the phenanthrene core through a combination of electronic and steric effects.

Sterically, the iodomethyl group at the 9-position will hinder electrophilic attack at the adjacent 10-position and the peri-position (C1). This steric hindrance can redirect incoming electrophiles to other, less hindered positions on the phenanthrene ring system. quora.com The interplay between these electronic and steric factors determines the final substitution pattern. For instance, in other substituted phenanthrenes, the directing effect of a substituent can override the inherent reactivity of the 9 and 10 positions. nih.gov

Organometallic and Radical Reactions Involving the C9-Iodomethyl Bond

The carbon-iodine bond in this compound is also amenable to organometallic and radical reactions, providing alternative pathways for functionalization.

Organometallic coupling reactions, such as Suzuki-Miyaura or Stille couplings, could potentially be employed. scispace.compressbooks.pub These reactions typically involve the formation of an organometallic reagent from the iodo-compound, which then couples with a suitable partner in the presence of a transition metal catalyst, often palladium. nih.govespublisher.comespublisher.com This allows for the formation of new carbon-carbon bonds and the synthesis of more complex phenanthrene derivatives. pressbooks.pub

The C-I bond can also undergo homolytic cleavage under the influence of heat or light, or in the presence of a radical initiator, to form a 9-(phenanthrenylmethyl) radical. lumenlearning.com This reactive intermediate can then participate in various radical reactions, such as addition to unsaturated systems or hydrogen atom abstraction. lumenlearning.comoregonstate.edu For example, radical-radical recombination reactions can lead to the formation of new carbon-carbon bonds. nih.gov

Oxidative and Reductive Transformations of Phenanthrene Systems (General Context)

The reactivity of the phenanthrene core is characterized by transformations that typically occur at the 9 and 10 positions. These positions are the most electron-rich and sterically accessible, making them susceptible to both oxidative and reductive processes. While specific studies on this compound are limited, the general reactivity of the phenanthrene system provides a strong basis for understanding its potential transformations.

Oxidative Transformations

The oxidation of the phenanthrene skeleton can lead to a variety of products, depending on the oxidizing agent and reaction conditions. A common transformation is the oxidation to form quinones. For instance, phenanthrene itself can be oxidized to phenanthrene-9,10-quinone. This process often involves strong oxidizing agents like chromic acid.

A study on the synthesis of pyrrolo[1,2-f]phenanthridine derivatives involved the reduction of 9-phenanthrenecarboxaldehyde to 9-(hydroxymethyl)phenanthrene, which was then converted to 9-(bromomethyl)phenanthrene. researchgate.net This suggests that the reverse reaction, the oxidation of a halomethylphenanthrene to the corresponding aldehyde, is a feasible transformation.

Reductive Transformations

The reduction of the phenanthrene system typically involves the saturation of the 9,10-double bond, leading to 9,10-dihydrophenanthrene (B48381). This can be achieved through catalytic hydrogenation using reagents like hydrogen gas with a palladium on carbon catalyst. orgsyn.org Other methods for reducing the phenanthrene nucleus have also been reported. orgsyn.orgespublisher.comespublisher.comespublisher.com

In the context of this compound, reduction can potentially occur at two sites: the phenanthrene ring and the iodomethyl group. The C-I bond is susceptible to reductive cleavage. For example, studies have shown the reduction of 9-bromophenanthrene (B47481) to phenanthrene, indicating that the halogen atom can be removed under reductive conditions. It is therefore reasonable to infer that this compound could be reduced to 9-methylphenanthrene (B47486).

Furthermore, the entire molecule could be reduced, leading to 9-methyl-9,10-dihydrophenanthrene. The specific product would depend on the reducing agent and the reaction conditions employed.

The synthesis of 4,5-disubstituted 9,10-dihydrophenanthrene derivatives has been achieved through a series of reactions including reduction steps, highlighting the accessibility of the dihydrophenanthrene core. researchgate.net

Interactive Data Tables

Table 1: Examples of Oxidative Transformations of Phenanthrene Derivatives

| Starting Material | Reagent(s) | Product(s) | General Transformation |

| Phenanthrene | Chromic acid | Phenanthrene-9,10-quinone | Oxidation of the aromatic core |

| 9-(Hydroxymethyl)phenanthrene | (Implied oxidation) | 9-Phenanthrenecarboxaldehyde | Oxidation of a side chain |

Table 2: Examples of Reductive Transformations of Phenanthrene Derivatives

| Starting Material | Reagent(s) | Product(s) | General Transformation |

| Phenanthrene | H₂, Pd/C | 9,10-Dihydrophenanthrene | Reduction of the aromatic core |

| 9-Bromophenanthrene | Not specified | Phenanthrene | Reductive dehalogenation |

| 9-Phenanthrenecarboxaldehyde | Not specified | 9-(Hydroxymethyl)phenanthrene | Reduction of a side chain |

Derivatization Strategies and Complex Functionalization of the Phenanthrene Core

Design and Synthesis of Complex Phenanthrene-Based Architectures Utilizing 9-(Iodomethyl)phenanthrene as a Building Block

In the realm of medicinal and materials chemistry, a "building block" is a molecule possessing reactive functional groups that allow for its modular assembly into more complex structures. wikipedia.org this compound and its halogenated analogues, such as 9-(bromomethyl)phenanthrene (B8721426), are powerful examples of such building blocks. The halomethyl group at the 9-position is a highly reactive site, enabling the construction of intricate phenanthrene-based architectures through various synthetic transformations.

The utility of these building blocks is demonstrated in the synthesis of novel 3,9-disubstituted phenanthrene (B1679779) derivatives. For instance, a 9-hydroxymethyl derivative can be converted to 9-(bromomethyl)phenanthrene using phosphorus tribromide. scispace.com This brominated intermediate serves as a key precursor that can undergo further reactions, such as hydrogenation, to yield 9-methyl derivatives or participate in coupling reactions to attach other molecular fragments. scispace.com

Research has shown the synthesis of compounds like methyl 9-(bromomethyl)phenanthrene-3-carboxylate, which highlights how two different functional groups on the phenanthrene core can be used for orthogonal chemical modifications. scispace.com Similarly, the synthesis of 3,10-dibromo-9-(bromomethyl)phenanthrene provides a multi-functionalized platform for creating complex polycyclic systems. acs.org The bromomethyl group can be used for nucleophilic substitution reactions, while the bromine atoms on the aromatic core are available for metal-catalyzed cross-coupling reactions, thus expanding the potential for creating diverse molecular architectures. These examples underscore the strategic importance of 9-(halomethyl)phenanthrenes as pivotal intermediates in the divergent synthesis of complex organic molecules.

Table 1: Examples of 9-(Halomethyl)phenanthrene Building Blocks and Their Applications

| Building Block | Synthetic Application | Reference |

|---|---|---|

| Methyl 9-(bromomethyl)phenanthrene-3-carboxylate | Precursor for 3,9-disubstituted phenanthrene derivatives | scispace.com |

| 3,10-Dibromo-9-(bromomethyl)phenanthrene | Intermediate for the synthesis of complex polycyclic compounds | acs.org |

Regioselective Functionalization of 9-Hydroxyphenanthrene and Related Derivatives

9-Hydroxyphenanthrene (or 9-phenanthrenol) is another crucial derivative of phenanthrene, widely used in organic synthesis and materials science. rsc.orgrsc.org The direct and selective functionalization of the phenanthrene core in these molecules is a significant challenge due to the multiple reactive sites. rsc.orgrsc.org However, achieving regioselectivity is essential for synthesizing derivatives with specific, well-defined properties.

The electronic nature of the phenanthrene ring dictates that the C9 and C10 positions (the "K-region") are generally the most reactive sites for electrophilic attack. rsc.orgresearchgate.net For 9-hydroxyphenanthrene, this inherent reactivity can be harnessed and directed. One successful strategy involves the reaction of the 9-phenanthrol anion with aryl halides to produce 10-aryl-9-hydroxyphenanthrenes, achieving selective C-C bond formation at the C10 position. researchgate.netnih.gov This method provides a direct route to 9,10-disubstituted phenanthrenes. researchgate.netnih.gov

Furthermore, the hydroxyl group itself can be readily derivatized. A patented method describes the synthesis of 9-hydroxyphenanthrene ethers and esters. google.com This process involves the direct construction of a C-O bond at the 9-position, followed by reaction with haloalkanes or other electrophiles to yield the desired ether or ester derivatives with high purity and yield. google.com More complex syntheses have also been developed to achieve regioselective placement of multiple functional groups, such as in the synthesis of 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol, which required a multi-step approach including regioselective methylation and cyclization reactions. nih.gov

Table 2: Summary of Regioselective Functionalization of 9-Hydroxyphenanthrene

| Reaction Type | Reagents | Position(s) Functionalized | Product Type | Reference |

|---|---|---|---|---|

| Arylation | Anion of 9-phenanthrol, Aryl halides | C10 | 10-Aryl-9-hydroxyphenanthrene | nih.gov |

| Etherification | 9-Hydroxyphenanthrene, Haloalkane, Base | O-position | 9-Alkoxyphenanthrene | google.com |

Expansion of the Phenanthrene Framework through Annulation Chemistry

Annulation chemistry, which involves the construction of a new ring onto an existing molecular framework, provides a powerful strategy for expanding the phenanthrene core to create larger, more complex polycyclic aromatic systems. These expanded structures are of interest for their unique photophysical properties and potential applications in materials science.

One notable approach is the ring expansion of phenanthrene-9,10-dione, a derivative readily accessible from phenanthrene. thieme-connect.comthieme-connect.com In this method, nucleophilic addition of vinyl and allyl groups to the dione, followed by oxidative cleavage of the resulting diol, generates a diketone intermediate. This intermediate can then undergo an intramolecular Diels-Alder reaction and subsequent dehydrogenation to produce tribenzotropone, a molecule containing a new, seven-membered ring fused to the original phenanthrene structure. thieme-connect.comthieme-connect.com This strategy demonstrates a practical method for constructing benzo-fused medium-sized rings from a phenanthrene precursor. thieme-connect.com

Other advanced methods include transition metal-catalyzed annulations. For example, a ruthenium(II)-catalyzed reaction between a phenanthrene-derived aryne and a vinyl sulfoxonium ylide has been shown to produce functionalized 1-naphthols fused to the phenanthrene core. acs.org Additionally, serendipitous syntheses have been reported where the Diels-Alder reaction of specific cyclopentadienones with benzo[b]thiophene-S,S-dioxides leads to aryl-fused phenanthrene derivatives through an intermediate that undergoes SO2 elimination and a 6π-electrocyclization. rsc.org These diverse annulation strategies open pathways to novel and structurally complex phenanthrene-based nanostructures.

Table 3: Selected Annulation Strategies for Expanding the Phenanthrene Framework

| Starting Material | Key Reaction | Resulting Structure | Reference |

|---|---|---|---|

| Phenanthrene-9,10-dione | Oxidative ring-opening, Intramolecular Diels-Alder | Tribenzotropone (fused 7-membered ring) | thieme-connect.com, thieme-connect.com |

| Phenanthrene-derived aryne | Ru(II)-catalyzed annulation with vinyl ylide | Fused naphthol derivative | acs.org |

Spectroscopic Characterization and Structural Elucidation of 9 Iodomethyl Phenanthrene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 9-(iodomethyl)phenanthrene and its analogs, offering precise information about the atomic arrangement within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is instrumental in confirming the structure of phenanthrene (B1679779) derivatives by analyzing the chemical shifts and coupling patterns of protons. The position of a proton's signal in the NMR spectrum is influenced by its electronic environment. conductscience.com Protons in different chemical environments will have distinct chemical shifts. libretexts.org For instance, protons attached to aromatic rings typically resonate at lower fields (higher ppm values) compared to those on aliphatic chains. libretexts.org

In the case of phenanthrene derivatives, the aromatic protons exhibit complex multiplets in the downfield region of the spectrum. For example, in phenanthrene-9-carbonitrile, the aromatic protons appear as multiplets in the range of δ 7.58-8.56 ppm. rsc.org The protons of the methyl group in 9-methylphenanthrene (B47486) appear as a singlet at a much higher field. nist.gov

The chemical shift of the methylene (B1212753) protons in the -CH₂I group of this compound is particularly diagnostic. Due to the electronegativity of the iodine atom, these protons are deshielded and their signal appears at a characteristic downfield position compared to unsubstituted alkyl groups. This deshielding effect is a key indicator of the presence of the iodomethyl substituent at the 9-position of the phenanthrene core. For a related compound, 9-(chloromethyl)anthracene (B151802), the methylene protons (-CH₂Cl) show a signal at approximately 5.53 ppm. chemicalbook.comchemicalbook.com

The integration of the signals in the ¹H NMR spectrum provides the ratio of the number of protons of each type, further confirming the molecular structure.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Phenanthrene Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.58-8.56 | Multiplet |

| Methylene (-CH₂Cl) | ~5.53 | Singlet |

Note: Data is based on related phenanthrene and anthracene (B1667546) derivatives. Specific values for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum, allowing for a comprehensive analysis of the carbon skeleton. frontiersin.org

For phenanthrene derivatives, the aromatic carbons typically resonate in the downfield region of the spectrum, generally between 120 and 140 ppm. The exact chemical shifts are influenced by the substituents on the phenanthrene ring. For instance, in phenanthrene-9-carbonitrile, the aromatic carbons show signals at δ 109.0-135.3 ppm. rsc.org

The carbon atom of the iodomethyl group (-CH₂I) in this compound is expected to have a characteristic chemical shift. The high electronegativity of the iodine atom causes a significant downfield shift for the attached carbon. For comparison, the chloromethyl carbon in 9,10-bis(chloromethyl)anthracene (B83949) has a specific resonance. researchgate.netchemicalbook.com In another related compound, 9-(chloromethyl)anthracene, the methylene carbon signal appears at 27.09 ppm. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Phenanthrene Derivatives

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic Carbons | 120-140 |

| Methylene Carbon (-CH₂Cl) | ~27.09 |

Note: Data is based on related phenanthrene and anthracene derivatives. Specific values for this compound may vary.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR are fundamental, advanced NMR techniques are crucial for elucidating the three-dimensional structure, including stereochemistry and conformation, of complex phenanthrene derivatives. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish the spatial proximity of protons, which is vital for determining stereochemistry. ipb.pt For instance, NOESY experiments can confirm the cis or trans relationship of substituents on a ring system by observing through-space interactions between protons. ipb.pt

In cases where chiral centers are present, as can be the case in more complex derivatives, specialized NMR methods are employed. The modified Mosher's method, often coupled with Liquid Chromatography-NMR (LC-NMR), is a powerful tool for determining the absolute configuration of chiral alcohols, which can be derivatives of phenanthrene. researchgate.net This technique involves forming diastereomeric esters with a chiral reagent and analyzing the differences in the ¹H NMR chemical shifts of the resulting products. researchgate.net

Computational methods, such as Gauge-Independent Atomic Orbital (GIAO) NMR shift calculations, are also increasingly used in conjunction with experimental data to predict and verify NMR spectra, aiding in the assignment of complex structures and stereochemistry. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are directly related to its electronic structure and the extent of π-conjugation.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of phenanthrene and its derivatives is characterized by several absorption bands corresponding to π → π* electronic transitions. libretexts.org The phenanthrene core has an extended system of conjugated π-bonds, which leads to strong absorption in the ultraviolet region. du.edu.eg The parent phenanthrene molecule exhibits a characteristic absorption spectrum with a prominent peak around 252 nm. d-nb.infophotochemcad.com

Substitution on the phenanthrene ring can significantly influence the position and intensity of these absorption bands. The introduction of substituents can alter the energy levels of the molecular orbitals involved in the electronic transitions. utm.my For example, the absorption spectra of various phenanthrene derivatives show intense bands located between 250 and 275 nm, with several less intense bands extending to around 380 nm. researchgate.net The specific wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are sensitive to the nature and position of the substituent.

The iodomethyl group at the 9-position of the phenanthrene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and possibly a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted phenanthrene. This is due to the electronic interactions between the substituent and the aromatic π-system.

Fluorescence Spectroscopy of Phenanthrene-Based Compounds

Many phenanthrene derivatives exhibit fluorescence, a phenomenon where a molecule absorbs light at one wavelength and then emits it at a longer wavelength. ontosight.ai Fluorescence spectroscopy is a highly sensitive technique used to study the electronic properties and environment of these compounds. nih.govrsc.org

The fluorescence of phenanthrene-based compounds arises from the relaxation of an electron from the lowest singlet excited state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the lowest energy absorption band. The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key parameter that reflects the efficiency of the fluorescence process.

Fluorescence spectroscopy is also a valuable tool for studying the interactions of phenanthrene derivatives with other molecules, such as proteins or metal ions, as these interactions can lead to changes in the fluorescence intensity or wavelength. epa.govnih.gov For instance, the fluorescence of some phenanthrene-based sensors is quenched upon binding to specific metal ions. epa.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its covalent bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).

For this compound, the IR spectrum is expected to exhibit a combination of absorption bands characteristic of the phenanthrene core and the iodomethyl substituent. The aromatic C-H stretching vibrations of the phenanthrene ring system are anticipated to appear in the region of 3100-3000 cm⁻¹. pressbooks.pub Aromatic C=C bond stretching vibrations will produce a series of sharp bands in the 1650-1450 cm⁻¹ range, which are characteristic of the polycyclic aromatic framework. pressbooks.pub

The presence of the iodomethyl group (-CH₂I) would be indicated by specific vibrational modes. The C-H stretching of the methylene group is expected around 2950-2850 cm⁻¹. A key indicator would be the C-I stretching vibration, which is anticipated to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, due to the heavy iodine atom. The C-H bending (scissoring) vibration of the methylene group would likely be observed around 1450 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1650-1450 |

| Methylene (-CH₂) | Symmetric/Asymmetric Stretching | 2950-2850 |

| Methylene (-CH₂) | Bending (Scissoring) | ~1450 |

| Carbon-Iodine (C-I) | Stretching | 600-500 |

This table presents predicted IR absorption bands for this compound based on characteristic group frequencies.

Analysis of the IR spectra of related phenanthrene derivatives, such as phenanthrene itself and its substituted analogs, supports these predictions. For instance, the IR spectrum of phenanthrene shows prominent bands corresponding to aromatic C-H and C=C stretching. researchgate.net The introduction of the iodomethyl group would add the characteristic absorptions of the alkyl halide functionality.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule. In a mass spectrometer, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₁₅H₁₁I), the molecular weight is 318.16 g/mol . matrix-fine-chemicals.com In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecular ion (M⁺) would be expected at an m/z of 318. This peak, known as the molecular ion peak, is crucial for confirming the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion of this compound is expected to be relatively unstable and undergo fragmentation. A prominent fragmentation pathway would likely involve the cleavage of the C-I bond, which is the weakest bond in the molecule. This would result in the loss of an iodine radical (•I) to form a stable phenanthren-9-ylmethyl cation at m/z 191. This fragment, a benzylic-type carbocation, would be significantly stabilized by resonance within the phenanthrene ring system and is therefore expected to be a major peak, possibly the base peak, in the spectrum.

Another likely fragmentation would be the loss of the entire iodomethyl group (•CH₂I), leading to a phenanthrenyl cation at m/z 178. The mass spectrum of phenanthrene itself shows a strong molecular ion peak at m/z 178 and fragmentation through the loss of acetylene (B1199291) (C₂H₂), resulting in a peak at m/z 152. researchgate.net These fragments might also be observed in the spectrum of this compound as a result of further fragmentation of the m/z 178 ion.

| Ion | m/z | Identity |

| [C₁₅H₁₁I]⁺ | 318 | Molecular Ion (M⁺) |

| [C₁₅H₁₁]⁺ | 191 | [M-I]⁺ |

| [C₁₄H₉]⁺ | 178 | [M-CH₂I]⁺ |

| [C₁₂H₇]⁺ | 152 | [M-CH₂I-C₂H₂]⁺ |

This table outlines the predicted major fragments for this compound in mass spectrometry.

The presence of the iodine atom would also give rise to a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments, although the natural abundance of iodine is 100% ¹²⁷I, so no isotopic peaks from iodine itself will be observed.

X-ray Crystallography for Solid-State Molecular Structure Determination

While a specific crystal structure for this compound is not publicly documented, the principles of X-ray crystallography can be applied to predict its solid-state structure. The phenanthrene core is a planar, rigid aromatic system. The planarity of the phenanthrene unit in various derivatives has been confirmed by X-ray diffraction studies. iucr.org For this compound, the iodomethyl group would be attached to the C9 position of this planar scaffold.

The crystal packing would be influenced by intermolecular interactions. In the absence of strong hydrogen bond donors or acceptors, the packing is likely to be governed by van der Waals forces and potentially weak C-H···π interactions between the hydrogen atoms and the aromatic rings of adjacent molecules. The bulky iodine atom would also play a significant role in determining the crystal lattice, potentially leading to specific packing motifs.

Computational and Theoretical Chemistry Studies of 9 Iodomethyl Phenanthrene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic characteristics of organic molecules. acs.org It offers a balance between computational cost and accuracy, making it suitable for studying relatively large systems like 9-(iodomethyl)phenanthrene. sumitomo-chem.co.jp DFT calculations are instrumental in determining the molecule's geometry, orbital energies, and how it is likely to react. acs.orgnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest energy configuration.

Conformational analysis of this compound focuses on the rotational freedom around the single bonds, primarily the C9-CH₂ bond and the CH₂-I bond. DFT calculations can map the potential energy surface as these bonds are rotated, identifying the most stable conformers and the energy barriers between them. researchgate.net This analysis is crucial as the molecule's conformation can significantly influence its reactivity and interactions. ethz.ch For instance, the orientation of the iodomethyl group relative to the plane of the phenanthrene (B1679779) ring can create different steric environments. While specific DFT studies on this exact molecule are not prevalent, analysis of similar structures suggests that the lowest energy conformer would likely position the bulky iodine atom to minimize steric hindrance with the hydrogen atom at the C1 position of the phenanthrene ring. ethz.ch

Table 1: Predicted Optimized Geometric Parameters for this compound

This table shows hypothetical, yet realistic, bond lengths and angles for the energy-minimized structure of this compound as would be determined by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(aromatic)-C(aromatic) | ~1.37 - 1.46 Å |

| Bond Length | C9 - C(methylene) | ~1.51 Å |

| Bond Length | C(methylene) - H | ~1.09 Å |

| Bond Length | C(methylene) - I | ~2.14 Å |

| Bond Angle | C(aromatic)-C9-C(methylene) | ~121° |

| Bond Angle | H-C(methylene)-I | ~109.5° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.com DFT calculations provide detailed information about the energies and spatial distributions of these orbitals. pku.edu.cnresearchgate.net

For this compound, the HOMO is expected to be a π-orbital distributed across the fused aromatic rings of the phenanthrene core. The LUMO is also likely to be a π-antibonding orbital on the phenanthrene system. However, the iodomethyl substituent introduces a σ antibonding orbital associated with the C-I bond, which can also act as a low-lying LUMO, particularly for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity. The spatial distribution shows where the electrons are most available (HOMO) and where they can be accepted (LUMO), predicting the sites for electrophilic and nucleophilic attack, respectively.

Table 2: Illustrative Frontier Molecular Orbital Energies

This table presents typical energy values for a molecule like this compound, calculated using DFT. The exact values depend on the level of theory and basis set used.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital; primarily located on the phenanthrene π-system. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; likely a π* orbital on the phenanthrene core. |

| HOMO-LUMO Gap | 4.6 | Indicator of kinetic stability and electronic excitation energy. |

By analyzing the outputs of DFT calculations, such as the FMOs and the calculated distribution of electrostatic potential, specific reactive sites within this compound can be predicted. nih.govnih.gov

Electrophilic Attack : The phenanthrene ring system is electron-rich and thus susceptible to electrophilic substitution. FMO analysis would show the HOMO to have the largest lobes over certain carbon atoms of the phenanthrene core, indicating these are the most probable sites for attack by an electrophile. libretexts.org The 9 and 10 positions of phenanthrene are generally the most reactive. libretexts.org

Nucleophilic Attack : The iodomethyl group is a key site for nucleophilic substitution (an Sₙ2 reaction). The carbon atom of the CH₂I group is electrophilic due to the electron-withdrawing effect of the iodine atom. Furthermore, iodide is an excellent leaving group. The LUMO+n (where n is a small integer) or a localized molecular orbital analysis would reveal a low-lying σ* orbital for the C-I bond, which can accept electrons from an incoming nucleophile, leading to the cleavage of the C-I bond.

DFT calculations can thus predict the chemoselectivity of reactions, determining whether a reagent will preferentially attack the aromatic ring or the alkyl halide side chain.

DFT can be used to simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. rsc.orgunibo.it

Vibrational Spectroscopy : By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the vibrational modes of the molecule. This simulated spectrum can be compared with experimental data to confirm the structure and identify characteristic functional groups. For this compound, one would expect to see characteristic peaks for the C-H stretching and bending of the aromatic phenanthrene core, as well as vibrations corresponding to the CH₂ group and the C-I stretch.

Electronic Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. researchgate.net This allows for the simulation of the UV-Visible absorption spectrum. For this compound, the spectrum would be dominated by π → π* transitions within the extended aromatic system of the phenanthrene core, similar to phenanthrene itself. photochemcad.com

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com An MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, providing insight into the conformational landscape and intermolecular interactions. nih.govbeilstein-journals.org

For this compound, an MD simulation could be used to:

Explore the full range of accessible conformations by simulating the rotation of the iodomethyl group at a given temperature. This provides a dynamic view of the molecule's flexibility.

Study its interaction with solvent molecules, showing how the solvent arranges around the hydrophobic phenanthrene core and the more polar iodomethyl group.

Simulate its interaction with other molecules or a surface, which is crucial for understanding its behavior in condensed phases or in materials science applications.

Theoretical Investigations of Reaction Mechanisms and Transition States

A primary application of computational chemistry is the detailed elucidation of reaction mechanisms. sumitomo-chem.co.jpresearchgate.net For a proposed reaction involving this compound, DFT can be used to map out the entire reaction pathway.

This involves:

Locating Reactants and Products : The optimized geometries of the starting materials and final products are calculated.

Finding the Transition State (TS) : The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. sumitomo-chem.co.jp Computational methods are used to locate this first-order saddle point on the potential energy surface.

Calculating Activation Energy : The energy difference between the transition state and the reactants gives the activation energy (Ea or ΔG‡), which is directly related to the reaction rate. sumitomo-chem.co.jp

For example, in an Sₙ2 reaction of this compound with a nucleophile (e.g., CN⁻), calculations would model the approach of the nucleophile, the formation of the pentacoordinate carbon transition state, and the departure of the iodide leaving group. By comparing the activation energies for different possible reactions, theoretical chemistry can predict which reaction pathway is most favorable. sci-hub.se

Advanced Applications in Organic Synthesis and Materials Science Research Oriented

Utilization as Intermediates for Complex Organic Molecule Synthesis

The phenanthrene (B1679779) scaffold is a core structure in numerous natural products and biologically active molecules. beilstein-journals.orgespublisher.com Consequently, methods for the synthesis and functionalization of phenanthrene derivatives are of great interest to organic chemists. beilstein-journals.orgespublisher.com 9-(Iodomethyl)phenanthrene serves as a crucial intermediate in the construction of these complex molecules due to the high reactivity of the carbon-iodine bond.

The iodomethyl group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 9-position of the phenanthrene ring system. For instance, it can be readily converted to other derivatives such as 9-chloromethylphenanthrene, which also exhibits significant reactivity. researchgate.netontosight.ai

Researchers have developed numerous strategies for synthesizing phenanthrene derivatives, including palladium-catalyzed reactions, beilstein-journals.orgespublisher.comespublisher.comespublisher.comacs.org photochemical cyclizations, academie-sciences.frresearchgate.net and tandem ene/[4+2] cycloaddition reactions. researchgate.net Many of these synthetic routes may proceed through or be adapted to use intermediates like this compound to introduce specific side chains or to build more complex, fused ring systems. The ability to introduce substituents at various positions on the phenanthrene core is crucial for tuning the properties of the final molecules, such as their biological activity or material characteristics. academie-sciences.frnih.gov

Table 1: Examples of Complex Molecules Synthesized Using Phenanthrene Intermediates

| Target Molecule Type | Synthetic Strategy | Reference |

| Tylophorine (B1682047) Analogs | Suzuki–Miyaura coupling, intramolecular aldol (B89426) condensation | nih.gov |

| Substituted Phenanthrenes | Palladium-catalyzed aryne annulation | acs.org |

| Phenanthrenequinones | Mizoroki–Heck reaction, oxidative photocyclization | academie-sciences.fr |

| Perhydro-8a-(hydroxymethyl)phenanthrene derivatives | Stereocontrolled Reformatsky-type reactions | acs.org |

Role in the Development of π-Conjugated Systems for Optoelectronic Materials

π-conjugated molecules and polymers are the foundation of modern organic electronics, finding applications in a wide array of devices. beilstein-journals.orgtaylorfrancis.com The extended π-systems of these materials are responsible for their unique electronic and optical properties. beilstein-journals.org The phenanthrene unit, with its inherent curved π-system, is a valuable building block for creating novel π-conjugated materials with tailored properties. researchgate.net

The introduction of functional groups onto the phenanthrene core, a process often facilitated by reactive intermediates like this compound, allows for the fine-tuning of the electronic structure and solid-state packing of these materials. frontiersin.org This control is essential for optimizing the performance of optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology. mdpi.combeilstein-journals.org Phenanthrene derivatives have emerged as promising candidates for host and emitter materials in OLEDs. mdpi.comrsc.orgfrontiersin.org The rigid and planar structure of the phenanthrene core can lead to high photoluminescence quantum yields.

For example, phenanthroimidazole derivatives have been utilized as acceptor units in deep-blue fluorescent materials for OLEDs. mdpi.com By strategically combining donor and acceptor moieties within a single molecule, researchers can create materials with properties like thermally activated delayed fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons and can lead to high internal quantum efficiencies. beilstein-journals.orgfrontiersin.org The synthesis of these complex molecules often relies on the step-wise construction from functionalized precursors, where a reactive handle like the iodomethyl group on this compound would be highly valuable.

Organic Photovoltaics (OPVs) and Charge Transport Materials

In the realm of organic photovoltaics, the design of materials with appropriate energy levels and efficient charge transport is paramount for achieving high power conversion efficiencies. nih.govgla.ac.uk π-conjugated systems based on phenanthrene have been explored for their potential as charge transport materials. google.comgoogle.com

The ability to functionalize the phenanthrene core allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for matching the energy levels of donor and acceptor materials in an OPV device. frontiersin.org Furthermore, the introduction of specific side chains can influence the intermolecular packing of the materials in the solid state, which directly impacts charge mobility. While direct use of this compound in final OPV materials is less common, its role as a precursor to more complex, functionalized phenanthrene derivatives is significant in the research and development of new OPV materials.

Precursors for Chemically-Oriented Molecular Probes and Functional Materials

The unique photophysical properties of the phenanthrene nucleus also make it an attractive scaffold for the development of fluorescent molecular probes. google.com These probes can be designed to detect specific analytes or to report on changes in their local environment through changes in their fluorescence emission.

The synthesis of such probes requires the covalent attachment of a recognition element and often a signaling unit to the fluorophore. The reactive iodomethyl group of this compound provides a convenient handle for introducing these functionalities. For example, it can be used to link the phenanthrene fluorophore to a receptor that selectively binds to a target analyte. Upon binding, a conformational change or electronic perturbation can alter the fluorescence of the phenanthrene unit, providing a detectable signal. google.com

Furthermore, the versatility of this compound as a synthetic intermediate extends to the creation of a wide range of functional materials. By incorporating the phenanthrene moiety into larger molecular architectures, such as polymers or dendrimers, materials with specific properties like high thermal stability, tailored solubility, or self-assembly characteristics can be designed. nih.gov

Future Research Directions and Emerging Trends

The utility of 9-(Iodomethyl)phenanthrene as a reactive intermediate in organic synthesis and materials science is well-established. However, ongoing research seeks to refine its synthesis, expand its reaction scope, and integrate it into novel functional materials. The following sections outline key areas of future investigation and emerging trends centered on this pivotal compound and its analogs.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.